molecular formula C17H24N2O2 B4897738 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4897738
M. Wt: 288.4 g/mol
InChI Key: XNMQYTSPQXVURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDP belongs to the family of pyrazolones and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the expression of various genes involved in cell growth and apoptosis, suggesting its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water, which may limit its use in some experiments. Moreover, this compound has not been extensively studied in vivo, and its safety profile has not been fully established.

Future Directions

There are several future directions for the study of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the safety profile of this compound needs to be established in vivo to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, including its anti-inflammatory, analgesic, and neuroprotective properties. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water. Future research is needed to fully understand the potential of this compound as a therapeutic agent and to develop this compound derivatives with improved solubility and bioavailability.

Synthesis Methods

1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized by reacting 3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol with benzoyl chloride and tert-butyl alcohol in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage. Moreover, this compound has potent anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

(5-tert-butyl-5-hydroxy-3-propan-2-yl-4H-pyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)14-11-17(21,16(3,4)5)19(18-14)15(20)13-9-7-6-8-10-13/h6-10,12,21H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMQYTSPQXVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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